

Unveiling the Molecular Architecture of Azidoethyl-SS-PEG2-Boc

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Compound of Interest

Compound Name: Azidoethyl-SS-PEG2-Boc

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Azidoethyl-SS-PEG2-Boc is a heterobifunctional crosslinker integral to the fields of bioconjugation and proteolysis-targeting chimera (PROTAC) development. Its structure is defined by four key chemical moieties: an azidoethyl group, a disulfide bond, a two-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protecting group. This strategic arrangement of functional groups allows for the controlled and specific linkage of biomolecules.

Key Structural Components:

- Azidoethyl Group ($\text{N}_3\text{-CH}_2\text{CH}_2\text{-}$):** This functional group contains an azide (N_3) moiety, which is highly reactive in "click chemistry" reactions. Specifically, it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules or strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN. This enables the efficient and specific conjugation of **Azidoethyl-SS-PEG2-Boc** to suitably modified proteins or other molecules of interest.
- Disulfide Bond (-S-S-):** At the core of the linker's functionality is a disulfide bridge. This bond is relatively stable in extracellular environments but is readily cleaved in the reducing intracellular environment by glutathione. This redox sensitivity allows for the controlled release of conjugated cargo within the cell, a critical feature for drug delivery and PROTAC applications.
- PEG2 Linker ($\text{-OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{-}$):** The two-unit polyethylene glycol spacer enhances the solubility and flexibility of the molecule and the resulting conjugate. The PEG linker's length

can be critical in PROTAC design, as it dictates the spatial orientation of the two targeted proteins to facilitate ubiquitination and subsequent degradation.

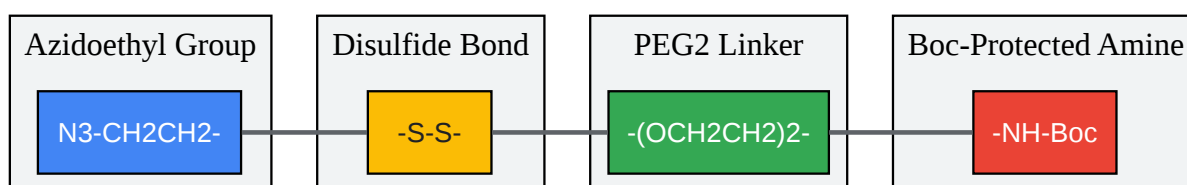
- **Boc Protecting Group (t-Bu-O-C(O)-):** The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. In **Azidoethyl-SS-PEG2-Boc**, it caps a terminal amine. This Boc group can be selectively removed under mild acidic conditions, revealing a primary amine that can then be used for further chemical modifications and conjugations.

The molecular formula for **Azidoethyl-SS-PEG2-Boc** is $C_{13}H_{25}N_3O_4S_2$.^[1]

Structural Connectivity:

The components of **Azidoethyl-SS-PEG2-Boc** are linked in a linear fashion. The azidoethyl group is connected to one sulfur atom of the disulfide bond. The second sulfur atom is attached to the PEG2 linker, which in turn is connected to an ethylamine moiety that is protected by the Boc group.

The logical relationship of these functional groups can be visualized as follows:



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Connectivity of functional groups in **Azidoethyl-SS-PEG2-Boc**.

This modular structure makes **Azidoethyl-SS-PEG2-Boc** a versatile tool for researchers, enabling the construction of complex bioconjugates and PROTACs with precise control over their chemical and biological properties.^{[2][3]}

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References

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